3-Chloro-2-methoxypyridine-4-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methoxypyridine-4-sulfonyl fluoride: is an organic compound with the molecular formula C6H5ClFNO3S. It is a derivative of pyridine, characterized by the presence of a chloro group at the third position, a methoxy group at the second position, and a sulfonyl fluoride group at the fourth position. This compound is known for its reactivity and is used in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-methoxypyridine-4-sulfonyl fluoride typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-2-methoxypyridine.
Sulfonylation: The pyridine derivative undergoes sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-chloro-2-methoxypyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of sulfonamides, sulfonates, and sulfonothioates.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinates.
Scientific Research Applications
Chemistry: 3-chloro-2-methoxypyridine-4-sulfonyl fluoride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a reagent in coupling reactions .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein modification. It is also investigated for its potential use in drug development due to its ability to interact with biological molecules .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of 3-chloro-2-methoxypyridine-4-sulfonyl fluoride involves its ability to act as an electrophile. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological targets. This reactivity is exploited in enzyme inhibition studies, where the compound can modify active site residues and inhibit enzyme activity .
Comparison with Similar Compounds
2-Chloro-4-methoxypyridine: Similar structure but lacks the sulfonyl fluoride group.
3-Chloro-2-methoxypyridine: Lacks the sulfonyl fluoride group.
4-Fluoro-2-methoxypyridine: Similar structure but with a fluorine atom instead of a sulfonyl fluoride group.
Uniqueness: 3-chloro-2-methoxypyridine-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and makes it a versatile reagent in organic synthesis and biological research .
Properties
IUPAC Name |
3-chloro-2-methoxypyridine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO3S/c1-12-6-5(7)4(2-3-9-6)13(8,10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAIDMDRBUATNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.